molecular formula C27H38N2O9S B12772471 Ivabradine monosulfate CAS No. 1202000-62-1

Ivabradine monosulfate

カタログ番号: B12772471
CAS番号: 1202000-62-1
分子量: 566.7 g/mol
InChIキー: BTPJWGWDKZFLCT-ZMBIFBSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ivabradine monosulfate is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (If) inhibitor that reduces heart rate by selectively inhibiting the If channels in the sinoatrial node. This compound is particularly beneficial for patients who cannot tolerate beta-blockers or whose conditions are not fully managed by them .

準備方法

Synthetic Routes and Reaction Conditions: Ivabradine monosulfate is synthesized through a multi-step process involving the reaction of various organic compoundsThe final step involves the sulfonation to form the monosulfate salt .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control tests to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Ivabradine monosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ivabradine N-oxide, while substitution reactions can yield various ivabradine derivatives with different pharmacological properties .

科学的研究の応用

Ivabradine monosulfate has a wide range of scientific research applications:

作用機序

Ivabradine monosulfate exerts its effects by selectively inhibiting the If channels in the sinoatrial node of the heart. This inhibition slows the diastolic depolarization, thereby reducing the heart rate without affecting other cardiac ionic channels such as calcium or potassium channels. This unique mechanism allows for heart rate reduction without the negative inotropic effects associated with beta-blockers and calcium channel blockers .

類似化合物との比較

Uniqueness: Ivabradine monosulfate is unique in its selective inhibition of the If channels, which allows for heart rate reduction without the negative inotropic and vasodilatory effects seen with beta-blockers and calcium channel blockers. This makes it a valuable option for patients who cannot tolerate these other medications .

生物活性

Ivabradine monosulfate is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the I_f current in the sinoatrial node of the heart. This compound is primarily used to manage conditions such as chronic heart failure and angina by reducing heart rate without affecting myocardial contractility. This article delves into its biological activity, mechanisms, clinical implications, and relevant case studies.

Ivabradine works by selectively inhibiting the I_f current, which is crucial for pacemaker activity in the heart. By binding to HCN channels, ivabradine prolongs diastolic depolarization, leading to a decrease in heart rate. This mechanism allows for improved oxygen delivery to myocardial tissues, thereby mitigating ischemic episodes and enhancing exercise tolerance:

  • Target Channels : HCN4 channels in the sinoatrial node.
  • IC50 Values :
    • I_f current: 1.5 - 3 µM
    • HCN4 channel: 2 µM

This inhibition results in reduced pacemaker activity and lower heart rates without impacting other cardiac ionic currents such as calcium or potassium channels .

Heart Rate Reduction

Clinical studies demonstrate that ivabradine effectively lowers heart rate in patients with systolic heart failure. In the SHIFT trial, ivabradine significantly reduced hospitalizations due to heart failure and cardiovascular mortality when added to standard therapy:

  • Primary Endpoint : Composite of cardiovascular death or hospitalization for worsening heart failure.
  • Results : Significant reductions were observed across various beta-blocker dosing subgroups (p = 0.012) .

Vagal Modulation

Long-term administration of ivabradine has been shown to enhance vagal modulation, shifting the sympatho-vagal balance toward vagal dominance. This effect may protect against excessive bradycardia induced by acute vagal activation:

  • Study Findings : In healthy rats, ivabradine administration led to significant increases in vagal modulation and reduced hemodynamic responses to vagal stimulation .

Effects on Endothelial Function

Ivabradine also exhibits beneficial effects on endothelial function through its antioxidative properties. Studies using aortic ring preparations from mice have shown that ivabradine treatment improves endothelial function by reducing oxidative stress without altering smooth muscle contractility:

  • Mechanism : The improvement in endothelial function is attributed to a reduction in vascular oxidative stress rather than changes in nitric oxide synthase expression .

Case Report: Atrial Fibrillation Management

A notable case involved a 95-year-old woman with acute decompensated heart failure presenting with atrial fibrillation and rapid ventricular response (RVR). Traditional beta-blockers were contraindicated due to her cardiac history:

  • Intervention : Ivabradine was administered to control her ventricular rate.
  • Outcome : The patient's heart rate decreased significantly, allowing for effective diuresis and discharge after stabilization .

Summary of Findings

The biological activity of this compound extends beyond mere heart rate reduction; it encompasses significant impacts on cardiovascular function, endothelial health, and autonomic regulation. The following table summarizes key findings from clinical studies and mechanisms:

Aspect Details
Primary Mechanism Inhibition of I_f current in sinoatrial node
Clinical Benefits Reduced heart rate, improved exercise capacity, decreased angina episodes
Vagal Modulation Enhanced vagal tone; reduced sympathetic response
Endothelial Function Antioxidative effects leading to improved vascular health
Case Study Outcome Effective rate control in atrial fibrillation without impairing contractility

特性

CAS番号

1202000-62-1

分子式

C27H38N2O9S

分子量

566.7 g/mol

IUPAC名

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid

InChI

InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4)/t21-;/m1./s1

InChIキー

BTPJWGWDKZFLCT-ZMBIFBSDSA-N

異性体SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O

正規SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。